molecular formula C21H21ClN4O2S B13128774 3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride

3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride

Cat. No.: B13128774
M. Wt: 428.9 g/mol
InChI Key: NAJFTSVCJLAOKH-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene sulfonyl group, a piperazine ring, and an indazole core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Naphthalen-1-ylsulfonyl Group: This step involves sulfonylation reactions where the naphthalene sulfonyl chloride reacts with the indazole derivative under basic conditions.

    Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the indazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride: Another compound featuring a naphthalene and piperazine moiety.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

3-(Naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazolehydrochloride stands out due to its unique combination of a naphthalene sulfonyl group, piperazine ring, and indazole core. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole;hydrochloride

InChI

InChI=1S/C21H20N4O2S.ClH/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25;/h1-9,14,22H,10-13H2,(H,23,24);1H

InChI Key

NAJFTSVCJLAOKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl

Origin of Product

United States

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